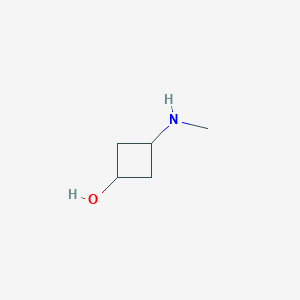

3-(Methylamino)cyclobutan-1-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLQGNZKHKBJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712429, DTXSID201300712 | |

| Record name | 3-(Methylamino)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Methylamino)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-94-5, 1033710-19-8 | |

| Record name | 3-(Methylamino)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Methylamino)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-3-(methylamino)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-3-(Methylamino)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for cis-3-(Methylamino)cyclobutan-1-ol, a key building block in contemporary drug discovery. The cyclobutane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance pharmacological properties.[1][2] This document details robust and stereoselective synthetic strategies, focusing on the reductive amination of 3-hydroxycyclobutanone. It provides in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of reaction parameters. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this valuable synthetic intermediate.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered an exotic curiosity in medicinal chemistry, has emerged as a valuable scaffold for the design of novel therapeutics. Its rigid, puckered conformation provides a distinct three-dimensional geometry that can serve as a bioisostere for more common structural motifs like phenyl rings or alkyl chains. This unique conformational constraint can lead to improved metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[2] cis-3-(Methylamino)cyclobutan-1-ol, in particular, incorporates both a hydroxyl and a secondary amine functionality in a specific spatial arrangement, making it an attractive starting point for the synthesis of complex molecules, including inhibitors of Janus kinase (JAK) and Tyrosine kinase 2 (Tyk2).

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of the target molecule, cis-3-(Methylamino)cyclobutan-1-ol, points to 3-hydroxycyclobutanone as a key precursor. The core transformation involves the formation of the C-N bond via a reductive amination reaction with methylamine. This approach is advantageous due to the commercial availability of starting materials and the generally high efficiency of reductive amination protocols.

Caption: Retrosynthetic analysis of cis-3-(Methylamino)cyclobutan-1-ol.

Synthesis of the Key Intermediate: 3-Hydroxycyclobutanone

The synthesis of the cyclobutanone core is a critical first step. While various methods exist for the formation of cyclobutanones, a common and scalable approach involves the [2+2] cycloaddition of ketene with an appropriate olefin, followed by subsequent transformations.[3] Alternatively, rearrangement of cyclopropylcarbinol can also yield cyclobutanone.[4] For the purpose of this guide, we will focus on a synthetic route starting from commercially available precursors leading to 3-hydroxycyclobutanone.

A practical laboratory-scale synthesis can be adapted from known procedures involving the oxidation of 1,3-cyclobutanediol. However, for the direct synthesis of 3-hydroxycyclobutanone, a more direct approach is often desired. One such method involves the selective reduction of 1,3-cyclobutanedione.

Challenges in Stereoselective Synthesis

A primary challenge in the synthesis of substituted cyclobutanes is controlling the stereochemistry.[5] Achieving a high diastereomeric excess for the cis isomer is crucial. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome of the reduction of a 3-substituted cyclobutanone.[5][6]

The Core Transformation: Stereoselective Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7] It typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[6][7][8][9][10]

The key to achieving the desired cis stereochemistry in the synthesis of 3-(methylamino)cyclobutan-1-ol lies in the stereoselective reduction of the intermediate formed from 3-hydroxycyclobutanone and methylamine. The hydride reducing agent will preferentially attack from the sterically less hindered face of the cyclobutane ring, which is anti to the existing hydroxyl group. This facial selectivity leads to the formation of the cis product.

Caption: Experimental workflow for reductive amination.

Choice of Reducing Agent

Several reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective choice.[6][7] Its mild nature and tolerance of a wide range of functional groups make it ideal for this transformation.[6] Furthermore, it can be used in a one-pot procedure, simplifying the experimental setup.[7] Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN), however, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.[6][7]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Hydroxycyclobutanone | 86.09 | 1.0 g | 11.6 |

| Methylamine (40% in H₂O) | 31.06 | 1.8 mL | ~23.2 |

| Sodium triacetoxyborohydride | 211.94 | 3.7 g | 17.4 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Acetic Acid | 60.05 | 0.66 mL | 11.6 |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutanone (1.0 g, 11.6 mmol).

-

Amine Addition: Dissolve the ketone in dichloromethane (50 mL) and add the 40% aqueous solution of methylamine (1.8 mL, ~23.2 mmol).

-

Acid Catalyst: Add glacial acetic acid (0.66 mL, 11.6 mmol) to the mixture. Stir the reaction at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (3.7 g, 17.4 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford cis-3-(methylamino)cyclobutan-1-ol as a clear oil.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): δ 3.95-4.05 (m, 1H), 3.10-3.20 (m, 1H), 2.45 (s, 3H), 2.20-2.30 (m, 2H), 1.80-1.90 (m, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 68.5, 55.2, 35.8, 34.1.

-

Mass Spectrometry (ESI+): m/z 102.1 [M+H]⁺.

Expected Yield: 75-85%

Conclusion

The synthesis of cis-3-(Methylamino)cyclobutan-1-ol via the reductive amination of 3-hydroxycyclobutanone is a robust and efficient method for accessing this valuable building block. The key to success lies in the careful control of the reaction conditions, particularly the choice of reducing agent, to ensure high diastereoselectivity for the desired cis isomer. This guide provides a solid foundation for researchers and drug development professionals to confidently synthesize and utilize this important compound in their discovery efforts.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanone synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

stereoselective synthesis of 3-(Methylamino)cyclobutan-1-OL isomers

An In-Depth Technical Guide to the Stereoselective Synthesis of 3-(Methylamino)cyclobutan-1-OL Isomers

Authored by a Senior Application Scientist

Abstract

The this compound scaffold represents a critical structural motif in modern medicinal chemistry. Its constrained, three-dimensional geometry provides a unique platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth exploration of the stereoselective synthesis of the cis and trans isomers of this compound. We will dissect the strategic considerations for achieving stereocontrol in four-membered ring systems, present detailed, field-proven synthetic protocols, and provide the causal reasoning behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their discovery programs.

Introduction: The Rising Prominence of Cyclobutanes in Drug Discovery

Historically, cyclobutane derivatives were often overlooked in drug design due to perceived synthetic challenges and concerns about ring strain. However, the paradigm has shifted. The unique puckered structure of the cyclobutane ring offers a distinct conformational rigidity that is highly sought after in modern drug development.[1] This allows for the precise positioning of substituents in three-dimensional space, enabling enhanced interactions with biological targets. Unlike flat aromatic rings, sp³-rich scaffolds like cyclobutanes provide an escape from "flatland," a concept increasingly linked to successful clinical candidates.[2]

The 1,3-disubstituted aminocyclobutanol core, in particular, is a versatile building block. The amino and hydroxyl functionalities provide key hydrogen bonding points and handles for further chemical elaboration. The stereochemical relationship between these two groups—cis or trans—profoundly influences the molecule's overall shape and, consequently, its biological activity. Therefore, robust and stereocontrolled synthetic methods to access each isomer independently are of paramount importance.

Foundational Strategies for Stereocontrol in Cyclobutane Synthesis

The synthesis of stereochemically defined cyclobutanes relies on a few key strategic approaches. The choice of strategy is dictated by the desired substitution pattern and the available starting materials.

-

[2+2] Cycloadditions: This is a powerful method for constructing the cyclobutane ring itself. Photochemical and thermal [2+2] cycloadditions can provide rapid access to the core structure.[3][4] Achieving high stereoselectivity in these reactions often requires the use of chiral auxiliaries or catalysts to control the facial selectivity of the approaching alkenes.[5]

-

Functionalization of Pre-formed Cyclobutanes: An alternative and often more practical approach is the stereoselective functionalization of an existing cyclobutane ring. This is the strategy we will focus on for the synthesis of this compound isomers. A key transformation in this regard is the stereoselective reduction of a 3-substituted cyclobutanone.

The Stereoelectronics of Cyclobutanone Reduction

The reduction of 3-substituted cyclobutanones with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a cornerstone of this synthetic approach. A comprehensive study on the stereoselective reduction of these systems has shown a strong intrinsic preference for the formation of the cis-alcohol.[6]

This high cis-selectivity is largely independent of the steric bulk of the hydride reagent and is driven by fundamental stereoelectronic factors. Computational analysis suggests that torsional strain in the transition state plays a major role, favoring an anti-facial attack of the hydride (relative to the substituent at C3), which leads to the cis product.[6] This inherent bias is a critical tool that can be exploited for the synthesis of the cis-isomer.

Synthesis of cis-3-(Methylamino)cyclobutan-1-ol

The synthesis of the cis-isomer leverages the innate stereochemical preference of cyclobutanone reductions. The general workflow involves the preparation of a suitable N-protected 3-aminocyclobutanone precursor, followed by a diastereoselective reduction.

Caption: Synthetic workflow for cis-3-(methylamino)cyclobutan-1-ol.

Experimental Protocol: cis-Isomer Synthesis

Step 1: Synthesis of N-Boc-3-(methylamino)cyclobutanone

This protocol begins with commercially available 3-hydroxycyclobutanone.

-

Reductive Amination: To a solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.2 eq). Stir for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a mixture of cis and trans this compound.

-

Boc Protection: Dissolve the crude amino alcohol in DCM (0.2 M). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the protected amino alcohol.

-

Oxidation: To a solution of the protected amino alcohol (1.0 eq) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench with a 1:1 mixture of saturated NaHCO₃ (aq) and sodium thiosulfate (Na₂S₂O₃) (aq). Stir vigorously until both layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield N-Boc-3-(methylamino)cyclobutanone.

Step 2: Stereoselective Reduction to cis-N-Boc-3-(methylamino)cyclobutan-1-ol

-

Dissolve N-Boc-3-(methylamino)cyclobutanone (1.0 eq) in methanol (MeOH, 0.1 M) and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The addition is exothermic.

-

Stir the reaction at 0 °C for 1 hour. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should show a high cis to trans diastereomeric ratio (>9:1).[6] Purify by flash column chromatography if necessary.

Step 3: Deprotection

-

Dissolve the purified cis-N-Boc-3-(methylamino)cyclobutan-1-ol (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in ether or isopropanol.

-

Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield cis-3-(methylamino)cyclobutan-1-ol hydrochloride.[7][8]

Synthesis of trans-3-(Methylamino)cyclobutan-1-ol

Accessing the trans-isomer requires a strategy to overcome the inherent cis-selectivity of the hydride reduction. The most reliable method to achieve this is through a stereochemical inversion of the hydroxyl group in the cis-isomer, commonly accomplished via a Mitsunobu reaction.

Caption: Synthetic workflow for trans-3-(methylamino)cyclobutan-1-ol.

Experimental Protocol: trans-Isomer Synthesis

This protocol starts with the cis-N-Boc-3-(methylamino)cyclobutan-1-ol prepared in the previous section.

Step 1: Mitsunobu Inversion

Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol carbon center. A carboxylic acid, such as p-nitrobenzoic acid, is used as the nucleophile.

-

Dissolve the cis-N-Boc-3-(methylamino)cyclobutan-1-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. A color change and/or formation of a precipitate is typically observed.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the trans-p-nitrobenzoate ester.

Step 2: Hydrolysis of the Ester

-

Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Neutralize the reaction with 1 M HCl (aq) and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield pure trans-N-Boc-3-(methylamino)cyclobutan-1-ol.

Step 3: Deprotection

-

Follow the same deprotection procedure as described for the cis-isomer (Section 3.1, Step 3) to obtain trans-3-(methylamino)cyclobutan-1-ol, typically as its hydrochloride salt.[9][10]

Data Summary and Characterization

The stereochemical integrity of the final products must be rigorously confirmed.

| Step | Product | Typical Yield | Key Analytical Data |

| cis-Synthesis | N-Boc-3-(methylamino)cyclobutanone | 60-70% (over 3 steps) | ¹H NMR, ¹³C NMR, HRMS |

| cis-N-Boc-3-(methylamino)cyclobutan-1-ol | 85-95% | ¹H NMR (distinct coupling constants for cis protons), >9:1 d.r. by ¹H NMR or GC | |

| cis-3-(Methylamino)cyclobutan-1-ol HCl | >95% | ¹H NMR, ¹³C NMR, HRMS | |

| trans-Synthesis | trans-p-Nitrobenzoate ester | 70-85% | ¹H NMR, HRMS |

| trans-N-Boc-3-(methylamino)cyclobutan-1-ol | 90-98% | ¹H NMR (distinct coupling constants for trans protons) | |

| trans-3-(Methylamino)cyclobutan-1-ol HCl | >95% | ¹H NMR, ¹³C NMR, HRMS |

Characterization Notes:

-

NMR Spectroscopy: ¹H NMR is invaluable for determining the relative stereochemistry. The coupling constants (J values) between the protons on C1 and C3 will differ significantly between the cis and trans isomers. Nuclear Overhauser effect (NOE) experiments can provide definitive proof of stereochemistry.

-

Chiral Chromatography: For enantioselective syntheses (not detailed here, but a logical extension), chiral HPLC or SFC would be required to determine the enantiomeric excess (ee).

Conclusion

The stereoselective synthesis of cis- and trans-3-(methylamino)cyclobutan-1-ol is readily achievable through well-established synthetic transformations. The key to accessing the cis-isomer lies in exploiting the inherent facial selectivity of hydride reductions of 3-substituted cyclobutanones. Conversely, the trans-isomer is best prepared through a stereochemical inversion of the more readily accessible cis alcohol. The protocols and strategies outlined in this guide provide a reliable framework for researchers to produce these valuable chiral building blocks, paving the way for their incorporation into next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1408075-73-9 cis-3-(methylamino)cyclobutan-1-ol hydrochloride AKSci 3831CM [aksci.com]

- 8. cis-3-(methylamino)cyclobutan-1-ol hydrochloride | CAS:1408075-73-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 10. trans-3-(methylamino)cyclobutan-1-ol 97% | CAS: 1033710-19-8 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Methylamino)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the molecule 3-(methylamino)cyclobutan-1-ol. Given the absence of extensively published and assigned spectral data for this specific compound, this document emphasizes a predictive approach grounded in foundational NMR principles and the known spectral behavior of cyclobutane derivatives. It serves as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data for both cis and trans isomers but also a detailed experimental protocol to enable the empirical validation and structural elucidation of this compound.

Introduction: The Structural Nuances of this compound

This compound is a substituted cyclobutane derivative featuring two key functional groups: a secondary amine and a tertiary alcohol. The structural analysis of such molecules is critically dependent on determining the relative stereochemistry of these substituents—whether they are on the same side (cis) or opposite sides (trans) of the cyclobutane ring. NMR spectroscopy is the most powerful technique for making this distinction in solution.

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the magnetic environment of each proton and carbon atom, which is directly reflected in their chemical shifts and coupling constants.[1] A thorough understanding of these conformational effects is essential for the accurate interpretation of the NMR spectra.

This guide will first present the predicted ¹H and ¹³C NMR data for both cis- and trans-3-(methylamino)cyclobutan-1-ol. Subsequently, it will detail the necessary experimental protocols for acquiring and validating this data, including the application of two-dimensional (2D) NMR techniques which are indispensable for unambiguous structural assignment.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and key coupling constants (J) in Hertz (Hz) for the cis and trans isomers of this compound. These predictions are based on established chemical shift increments, analysis of similar structures, and the inherent effects of substituent orientation in cyclobutane systems. The numbering scheme used for assignment is presented in Figure 1.

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) - trans Isomer | Predicted Multiplicity | Predicted δ (ppm) - cis Isomer | Predicted Multiplicity | Key Distinguishing Features |

| H1 (CH-OH) | ~4.2 - 4.5 | quintet | ~4.4 - 4.7 | quintet | The chemical shift of H1 is sensitive to the relative orientation of the substituents. |

| H3 (CH-N) | ~3.0 - 3.3 | quintet | ~3.2 - 3.5 | quintet | The H3 proton in the cis isomer is expected to be slightly more deshielded. |

| H2/H4 (ring CH₂) | ~2.4 - 2.7 (axial-like) | m | ~2.5 - 2.8 (axial-like) | m | Protons on the same side as the OH and NHMe groups will be more deshielded. |

| ~1.8 - 2.1 (equatorial-like) | m | ~1.9 - 2.2 (equatorial-like) | m | The complex multiplet patterns arise from both geminal and vicinal couplings. | |

| N-CH₃ | ~2.4 | s | ~2.45 | s | The chemical shift of the methyl group is generally less affected by the ring stereochemistry. |

| OH | variable (broad s) | br s | variable (broad s) | br s | Position is concentration and temperature dependent; may disappear upon D₂O exchange. |

| NH | variable (broad s) | br s | variable (broad s) | br s | Position is concentration and temperature dependent; may disappear upon D₂O exchange. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) - trans Isomer | Predicted δ (ppm) - cis Isomer | Key Distinguishing Features |

| C1 (CH-OH) | ~68 - 72 | ~66 - 70 | The orientation of the hydroxyl group influences the chemical shift of the attached carbon. |

| C3 (CH-N) | ~55 - 59 | ~53 - 57 | The chemical shift of C3 is influenced by the stereochemistry of the amino group. |

| C2/C4 (ring CH₂) | ~38 - 42 | ~36 - 40 | The shielding/deshielding of these carbons depends on the relative orientation of the substituents. |

| N-CH₃ | ~34 - 37 | ~33 - 36 | Generally less sensitive to the ring's stereoisomerism. |

Experimental Protocol for NMR Data Acquisition and Analysis

To empirically determine the structure and stereochemistry of this compound, a systematic approach involving sample preparation, data acquisition, and spectral analysis is required.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point for small organic molecules.[2] If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that protic solvents like CD₃OD will cause the exchange of OH and NH protons, leading to the disappearance of their signals.

-

Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[2]

-

Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.[3][4]

-

DEPT-135 : A Distortionless Enhancement by Polarization Transfer experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

-

2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another.[1] This is essential for tracing the connectivity within the cyclobutane ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached.[1] It provides an unambiguous link between the ¹H and ¹³C spectra.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds.[1] It is invaluable for confirming the overall carbon skeleton and assigning quaternary carbons (if any).

Workflow for Spectral Analysis

Caption: Logical workflow for NMR data acquisition and structural elucidation.

Interpreting the Data: A Step-by-Step Guide

-

Analyze the ¹H Spectrum :

-

Identify the N-CH₃ singlet and the exchangeable OH and NH protons.

-

Examine the complex multiplets corresponding to the cyclobutane ring protons. The integration should confirm the number of protons for each signal.

-

-

Analyze the ¹³C and DEPT-135 Spectra :

-

Count the number of signals to determine the number of unique carbons. For this compound, five distinct signals are expected.

-

Use the DEPT-135 spectrum to identify the N-CH₃, the two CH carbons (C1 and C3), and the two CH₂ carbons (C2 and C4).

-

-

Correlate with 2D Spectra :

-

HSQC : Unambiguously assign each proton signal to its directly attached carbon. For example, the proton at ~4.2-4.5 ppm (H1) will correlate with the carbon at ~68-72 ppm (C1).

-

COSY : Trace the proton connectivity. H1 should show correlations to the H2 and H4 protons. H3 should also show correlations to H2 and H4. This confirms the 1,2,3,4-arrangement around the ring.

-

HMBC : Confirm the overall structure. For example, the N-CH₃ protons (~2.4 ppm) should show a correlation to the C3 carbon (~55-59 ppm), confirming the location of the methylamino group.

-

-

Determine Stereochemistry :

-

The definitive assignment of cis versus trans stereochemistry often relies on subtle differences in chemical shifts and, more powerfully, on through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY).

-

For the cis isomer, an NOE correlation would be expected between the axial-like protons on C2/C4 and the protons on the substituents (H1 and H3) that are on the same face of the ring.

-

For the trans isomer, NOE correlations would be observed between H1 and the protons on the opposite face of the ring from H3.

-

Conclusion

References

mass spectrometry fragmentation pattern of 3-(Methylamino)cyclobutan-1-OL

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Methylamino)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (Molecular Formula: C₅H₁₁NO, Monoisotopic Mass: 101.084 Da). As a molecule possessing a secondary amine, a secondary alcohol, and a strained cyclobutane ring, its fragmentation is governed by a complex interplay of competing pathways. This document serves as an essential resource for researchers in drug discovery, metabolomics, and synthetic chemistry, offering predictive insights into its structural elucidation using mass spectrometry. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS), providing the causal logic behind the formation of key diagnostic ions.

Introduction: The Structural Context

This compound is a bifunctional small molecule whose structural characterization is critical in various chemical and pharmaceutical contexts. Mass spectrometry provides an unparalleled combination of sensitivity and structural detail for this purpose. The molecule's fragmentation is dictated by three primary features:

-

The Secondary Amine (-NHCH₃): A basic site, prone to protonation in ESI and a powerful directing group for α-cleavage in EI. The presence of a single nitrogen atom dictates an odd nominal molecular mass, adhering to the Nitrogen Rule.[1]

-

The Secondary Alcohol (-OH): Susceptible to neutral loss of water (dehydration) and α-cleavage, although the latter is often less favored compared to the amine-directed cleavage.[2]

-

The Cyclobutane Ring: A strained four-membered ring system that readily undergoes ring-opening and scission reactions upon ionization, often leading to the loss of stable neutral molecules like ethene.[3]

This guide will dissect the fragmentation pathways resulting from these features under two distinct ionization regimes.

Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, producing a radical cation (M•⁺) and inducing extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For this compound, the molecular ion (M•⁺) appears at m/z 101 .

The primary fragmentation drivers are the stabilization of the resulting positive charge, typically directed by the heteroatoms.

Key EI Fragmentation Pathways:

-

Pathway A: Amine-Directed α-Cleavage (Dominant) The most favorable fragmentation pathway for aliphatic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5] This process results in the formation of a highly stable, resonance-stabilized iminium cation. For this compound, this involves the cleavage of a ring C-C bond. This pathway leads to the formation of the base peak in the spectrum.

-

Formation of m/z 72: Cleavage of the C2-C3 bond (or C4-C3 bond) of the cyclobutane ring, with the charge retained by the nitrogen-containing fragment, yields an ion at m/z 72 .

-

Formation of m/z 44: A subsequent or alternative fragmentation can lead to the formation of the [CH₃NH=CH₂]⁺ iminium ion at m/z 44 , a hallmark fragment for N-methylamines.

-

-

Pathway B: Ring Scission Cyclobutane derivatives are known to fragment via the rupture of C-C bonds opposite each other.[3] This pathway for the molecular ion can lead to the loss of a neutral ethene molecule (C₂H₄, 28 Da).

-

Formation of m/z 73: Loss of ethene from the molecular ion results in a fragment ion at m/z 73 ([C₃H₇NO]•⁺).

-

-

Pathway C: Dehydration (Neutral Loss of Water) As with most alcohols, the loss of a neutral water molecule (H₂O, 18 Da) is a common fragmentation route.[2][6]

-

Formation of m/z 83: The [M-H₂O]•⁺ ion appears at m/z 83 . This fragment can subsequently undergo further fragmentation.

-

-

Pathway D: Alcohol-Directed α-Cleavage While less dominant than amine-directed cleavage, the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon can also occur.[7]

-

Formation of m/z 57: This fragment, common for cyclic alcohols, arises from a complex ring cleavage initiated at the alcohol.[8]

-

References

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. GCMS Section 6.10 [people.whitman.edu]

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 3-(Methylamino)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Methylamino)cyclobutan-1-ol, a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to offer a robust predictive profile.

The unique architecture of this compound, featuring a strained cyclobutane ring, a secondary amine, and a secondary alcohol, presents a compelling scaffold for the design of novel therapeutics. The rigid, puckered conformation of the cyclobutane ring can impart desirable conformational constraints on a molecule, potentially enhancing binding affinity and selectivity for biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (amino group) allows for diverse interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution. While experimental data for this compound is not extensively reported, the following table summarizes its known and predicted properties.

| Property | Value | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| CAS Number | 1354952-94-5 (unspecified stereochemistry) 1033710-17-6 ((1s,3s)-isomer) 1033710-19-8 ((1r,3r)-isomer) | [3] |

| Appearance | Solid | [4] |

| Melting Point | Not experimentally determined. Predicted to be a low-melting solid. | General knowledge of similar small molecules. |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 180-220 °C at atmospheric pressure. | Based on the boiling point of the related 3-(dimethylamino)cyclobutan-1-ol and general trends for amino alcohols. |

| Solubility | Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. | The presence of polar hydroxyl and amino groups capable of hydrogen bonding suggests good solubility in polar solvents.[4][5] |

| pKa | Not experimentally determined. The pKa of the secondary amine is predicted to be in the range of 9.5-10.5. | Based on the pKa values of similar acyclic and cyclic secondary amines. |

| Stereochemistry | Exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. | [4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound. While specific spectra for this compound are not publicly available, the following section outlines the expected spectroscopic characteristics based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers and the various proton environments in the cyclobutane ring.

-

δ 3.5-4.5 ppm (m, 1H): Methine proton attached to the hydroxyl group (CH-OH).

-

δ 2.5-3.5 ppm (m, 1H): Methine proton attached to the methylamino group (CH-NHCH₃).

-

δ 2.4 ppm (s, 3H): Protons of the methyl group (-NHCH ₃).

-

δ 1.5-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.

-

Broad singlets: The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent. These peaks will be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

δ 65-75 ppm: Carbon attached to the hydroxyl group (C H-OH).

-

δ 50-60 ppm: Carbon attached to the methylamino group (C H-NHCH₃).

-

δ 30-40 ppm: Methyl carbon (-NHC H₃).

-

δ 20-35 ppm: Methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and amino functional groups.

-

3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.

-

2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

1590-1500 cm⁻¹: N-H bending vibration.

-

1150-1050 cm⁻¹: C-O stretching vibration.

An IR spectrum of the structurally similar 3-dimethylamino-2,2,4,4-tetramethyl cyclobutanol shows a broad O-H stretch around 3400 cm⁻¹, confirming the expected absorption for the hydroxyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 101, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (•CH₃) to give a fragment at m/z = 86.

-

Alpha-cleavage adjacent to the nitrogen atom.

-

Loss of water (H₂O) from the molecular ion to give a fragment at m/z = 83.

-

Cleavage of the cyclobutane ring.

-

Chemical Properties and Reactivity

This compound possesses two reactive functional groups, the secondary amine and the secondary alcohol, which dictate its chemical behavior.

Basicity and Salt Formation

The secondary amine group is basic and will react with acids to form the corresponding ammonium salt. This property is important for purification and for the preparation of pharmaceutically acceptable salts.

Figure 1: Acid-base reaction of this compound.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

-

Oxidation: Oxidation of the secondary alcohol will yield the corresponding ketone, 3-(methylamino)cyclobutan-1-one.

-

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) will form an ester.

-

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) will produce an ether.

Reactions of the Amino Group

The secondary amine can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

-

N-Alkylation: Reaction with an alkyl halide will result in the formation of a tertiary amine.

-

N-Acylation: Reaction with an acid chloride or anhydride will form an amide.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a 3-(methylamino)cyclobutanone precursor. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Stereoselective Synthesis of cis- and trans-3-Aminocyclobutanols

The synthesis of stereochemically pure cis- or trans-3-aminocyclobutanols is often desirable for structure-activity relationship studies.

Figure 2: General synthetic strategy for stereoselective synthesis.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (Adaptable for this compound)

This protocol is adapted from a patented procedure for the synthesis of trans-3-aminocyclobutanol and can be modified for the synthesis of the target compound.[6]

-

Hydrogenation of trans-3-(Dibenzylamino)cyclobutanol:

-

To a hydrogenation reactor, add trans-3-(dibenzylamino)cyclobutanol (100 g), methanol (1000 mL), and 10% palladium hydroxide on carbon (10 g).

-

Evacuate the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

-

Pressurize the reactor with hydrogen to 1.0-1.2 MPa.

-

Heat the reaction mixture to 30-45 °C and stir for 24 hours.

-

After the reaction is complete, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield trans-3-aminocyclobutanol.

-

Rationale: This debenzylation reaction is a common method for removing benzyl protecting groups from amines. Palladium on carbon is a highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

Analytical Methods

The purity and identity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique fragmentation pattern for each component, allowing for its identification.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, such as a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique structural features, including a strained cyclobutane ring and bifunctionality, offer opportunities for the design of molecules with tailored properties. While a comprehensive experimental characterization of this compound is still needed, this guide provides a solid foundation of its predicted physical and chemical properties, along with potential synthetic and analytical methodologies. Further research into this and related cyclobutane derivatives is warranted to fully explore their potential.

References

- 1. This compound 97% | CAS: 1354952-94-5 | AChemBlock [achemblock.com]

- 2. 1354952-94-5 | 3-(Methylamino)cyclobutanol - Moldb [moldb.com]

- 3. 3-Dimethylamino-2,2,4,4-tetramethyl cyclobutanol [webbook.nist.gov]

- 4. CAS 1354952-94-5: this compound [cymitquimica.com]

- 5. CAS 1033710-19-8: trans-3-(Methylamino)cyclobutanol [cymitquimica.com]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

The Enigmatic Architecture of Life: A Technical Guide to the Discovery and Origin of Substituted Cyclobutane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Substituted cyclobutane alkaloids represent a fascinating and relatively rare class of natural products, distinguished by the presence of a strained four-membered carbocyclic ring.[1][2] This unique structural feature imparts significant biological activity, making them compelling targets for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and proposed biosynthetic pathways of these intriguing molecules. We will delve into the key examples from terrestrial and marine organisms, explore the hypothetical and bio-inspired synthetic strategies that hint at their biogenesis, and provide detailed experimental protocols for their isolation and structural elucidation. This guide is intended to be a valuable resource for researchers in natural product chemistry, chemical biology, and drug development, offering insights into the complex world of cyclobutane alkaloid biosynthesis and inspiring future investigations into their enzymatic origins and therapeutic potential.

Introduction: The Allure of the Strained Ring

The cyclobutane moiety, a four-membered ring of carbon atoms, is a recurring motif in a diverse array of natural products, including terpenoids, lipids, and, most notably for this guide, alkaloids.[1][2] The inherent ring strain of the cyclobutane core bestows upon these molecules a unique three-dimensional architecture and reactivity, often correlating with potent biological activities. Substituted cyclobutane alkaloids are found in a variety of organisms, from terrestrial plants to marine sponges, and exhibit a range of pharmacological properties, including antimicrobial, antitumor, and insecticidal activities.[1][2]

The study of these alkaloids presents a dual challenge: their intricate structures make their chemical synthesis a formidable task, and their biosynthetic origins, particularly the enzymatic mechanisms for forging the cyclobutane ring, remain largely enigmatic. This guide will navigate the current understanding of these remarkable compounds, from their initial discovery to the cutting-edge research that is beginning to unravel the secrets of their formation.

A Survey of Substituted Cyclobutane Alkaloids: From Terrestrial Flora to Marine Fauna

The structural diversity of substituted cyclobutane alkaloids is vast. Here, we highlight some of the most well-characterized examples, categorized by their biological source.

Terrestrial Origins: The Piperaceae and Beyond

The plant kingdom is a rich source of cyclobutane alkaloids, with the Piper genus (family Piperaceae) being a particularly prolific producer.

-

Pipercyclobutanamides: A series of dimeric amides isolated from the fruits and roots of Piper nigrum (black pepper), these compounds are prime examples of substituted cyclobutane alkaloids.[1] Pipercyclobutanamides A and B, for instance, are thought to be formed via a [2+2] cycloaddition of two monomeric piperamide precursors.[3]

-

Other Plant-Derived Cyclobutane Alkaloids: Beyond the Piperaceae family, other plants have been found to produce alkaloids containing the cyclobutane ring. For example, grahamine, a tropane alkaloid, was isolated from Schizanthus grahamii.[1]

Table 1: Selected Terrestrial Substituted Cyclobutane Alkaloids

| Alkaloid Name | Natural Source | Key Structural Features | Reported Biological Activity |

| Pipercyclobutanamide A | Piper nigrum | Dimeric amide with a cyclobutane ring | Potent mechanism-based inhibitor of cytochrome P450 2D6 |

| Pipercyclobutanamide B | Piper nigrum | Dimeric amide with a cyclobutane ring | Potent mechanism-based inhibitor of cytochrome P450 2D6 |

| Grahamine | Schizanthus grahamii | Tropane alkaloid with a substituted cyclobutane ester | Not extensively studied |

Marine Origins: Sponges as Master Chemists

The marine environment, particularly sponges, has yielded a plethora of structurally unique and biologically active natural products, including a number of remarkable cyclobutane alkaloids.

-

Sceptrin and Related Compounds: Sceptrin, first isolated from the marine sponge Agelas sceptrum, is a well-known example of a dimeric pyrrole-imidazole alkaloid containing a cyclobutane ring.[1][4] Its structure suggests a biosynthesis involving the dimerization of two hymenidin precursor molecules.[4] The family of sceptrin-related compounds, including ageliferin, showcases the structural variations that can arise from these dimerization events.

Table 2: Selected Marine Substituted Cyclobutane Alkaloids

| Alkaloid Name | Natural Source | Key Structural Features | Reported Biological Activity |

| Sceptrin | Agelas sceptrum | Dimeric pyrrole-imidazole alkaloid with a cyclobutane core | Antimicrobial, antiviral, and antitumor activities |

| Ageliferin | Agelas sp. | Dimeric pyrrole-imidazole alkaloid with a cyclobutane core | Antimicrobial and cytotoxic activities |

The Genesis of the Cyclobutane Ring: Biosynthetic Hypotheses and Mechanistic Insights

The formation of the four-membered cyclobutane ring in natural products is a fascinating and still not fully understood process. Several plausible biosynthetic pathways have been proposed, with cycloaddition reactions being the most likely mechanisms.

The Prevailing Hypothesis: [2+2] Cycloadditions

The most widely accepted hypothesis for the biosynthesis of dimeric cyclobutane alkaloids is the [2+2] cycloaddition of two monomeric precursors. This reaction, which involves the formation of two new sigma bonds from two pi bonds, can be initiated in several ways in a biological context.

-

Photochemical [2+2] Cycloaddition: In the realm of synthetic organic chemistry, photochemical [2+2] cycloadditions are a common method for constructing cyclobutane rings. It is conceivable that in some biological systems, particularly in organisms exposed to sunlight, a similar light-mediated dimerization could occur.

-

Enzyme-Catalyzed [2+2] Cycloaddition: The stereospecificity observed in many natural cyclobutane alkaloids strongly suggests the involvement of enzymes. While a dedicated "[2+2] cyclase" for alkaloid biosynthesis has yet to be definitively identified and characterized, the existence of such an enzyme is highly probable. Research into other areas of natural product biosynthesis has revealed enzymes capable of catalyzing pericyclic reactions, lending credence to this hypothesis.

A bioinspired total synthesis of sceptrin and other marine alkaloids has provided strong support for a photocatalytic [2+2] cycloaddition mechanism.[5] Furthermore, biomimetic syntheses of sceptrin have been achieved through a proposed single-electron transfer (SET)-promoted [2+2] cycloaddition, offering another potential pathway for the natural formation of these molecules.[4]

Caption: Proposed [2+2] cycloaddition pathway for the biosynthesis of dimeric cyclobutane alkaloids.

Alternative Pathways: The Role of Diels-Alder Reactions

While [2+2] cycloadditions are the leading hypothesis, other pericyclic reactions, such as the [4+2] Diels-Alder cycloaddition, have also been proposed for the formation of some cyclic natural products.[6][7] In the context of the piperamides from Piper nigrum, a biosynthetic hypothesis involving an intermolecular Diels-Alder reaction has been suggested for the formation of some related dimeric alkaloids possessing a cyclohexene ring.[1] Although less likely for the direct formation of a cyclobutane ring, it is possible that rearrangements of Diels-Alder adducts could lead to four-membered rings in some cases.

Experimental Protocols: A Practical Guide to Isolation and Structure Elucidation

The successful study of substituted cyclobutane alkaloids relies on robust methods for their isolation from natural sources and the unambiguous determination of their complex structures. This section provides detailed, step-by-step methodologies for these critical experimental workflows.

Isolation of Piperine from Piper nigrum (A Model Protocol)

Given that piperine is a monomeric precursor to the pipercyclobutanamides, its isolation protocol serves as an excellent model for the extraction and purification of related alkaloids from Piper species.

4.1.1. Extraction

-

Grind the Plant Material: Grind dried fruits of Piper nigrum to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

Method A: Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol or dichloromethane) at room temperature for an extended period (24-48 hours) with occasional stirring.

-

Method B: Reflux Extraction: For a more efficient extraction, reflux the powdered plant material in a solvent with a suitable boiling point (e.g., ethanol) for several hours (typically 2-4 hours).[6]

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Purification by Recrystallization

-

Dissolution: Dissolve the crude extract in a minimum amount of a hot solvent in which the desired alkaloid is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of acetone and hexane).

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.

-

Drying: Dry the purified crystals under vacuum.

Caption: A generalized workflow for the isolation and purification of cyclobutane alkaloids from plant material.

Structure Elucidation: A Multi-technique Approach

The determination of the complex three-dimensional structure of substituted cyclobutane alkaloids requires a combination of spectroscopic and analytical techniques.

4.2.1. Preliminary Analysis

-

Thin-Layer Chromatography (TLC): Used to monitor the purity of the isolated compound and to compare its retention factor (Rf) with that of a known standard.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

4.2.2. Spectroscopic and Spectrometric Analysis

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., C=O, N-H, C-O).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation. A suite of NMR experiments is typically employed:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for determining the relative stereochemistry of the cyclobutane ring and its substituents.

-

Caption: A comprehensive workflow for the structural elucidation of substituted cyclobutane alkaloids.

Future Directions: The Quest for the Elusive Cyclase

The field of substituted cyclobutane alkaloid research is ripe with opportunities for new discoveries. The foremost challenge is the definitive identification and characterization of the enzymes responsible for the formation of the cyclobutane ring. The application of modern molecular biology and biochemical techniques, such as genome mining, transcriptomics, and in vitro enzymatic assays, will be instrumental in this endeavor.

Furthermore, a deeper understanding of the biosynthetic pathways will open up avenues for the bio-engineering of novel cyclobutane alkaloids with enhanced therapeutic properties. The total synthesis of these complex molecules will also continue to be an active area of research, providing access to larger quantities of these compounds for biological evaluation and driving the development of new synthetic methodologies.

Conclusion

Substituted cyclobutane alkaloids are a testament to the remarkable chemical ingenuity of nature. Their unique structures and potent biological activities make them a compelling area of study for chemists, biologists, and pharmacologists alike. While our understanding of their origins is still evolving, the combination of biosynthetic hypotheses, bio-inspired synthesis, and advanced analytical techniques is steadily shedding light on these enigmatic molecules. This guide has provided a comprehensive overview of the current state of knowledge, with the hope of inspiring further research into the fascinating world of substituted cyclobutane alkaloids.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Natural Product Bio-synthesis [sites.utexas.edu]

- 7. benthamdirect.com [benthamdirect.com]

The Strategic Role of 3-(Methylamino)cyclobutan-1-ol in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the scaffolds that have garnered significant attention, the cyclobutane moiety has emerged as a privileged structural motif. Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property positions.[1] This guide provides an in-depth technical overview of a key cyclobutane-based building block, 3-(Methylamino)cyclobutan-1-ol , for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical identity, synthesis, and its pivotal role in the creation of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors.

PART 1: Core Chemical Identity and Properties

IUPAC Nomenclature and CAS Registry Numbers

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. For this compound, the following identifiers are critical:

It is crucial to recognize that this compound can exist as different stereoisomers, which may exhibit distinct biological activities and pharmacokinetic profiles. The specific CAS numbers for key stereoisomers are:

-

(1s,3s)-3-(Methylamino)cyclobutan-1-ol: 1033710-17-6

-

(1r,3r)-3-(Methylamino)cyclobutan-1-ol (trans): 1033710-19-8

The stereochemistry of the cyclobutane ring significantly influences the spatial orientation of the methylamino and hydroxyl groups, which in turn dictates its interaction with biological targets.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Typically a solid | [2] |

| Purity | Commercially available up to 97% | [2] |

| Solubility | Expected to be soluble in polar organic solvents |

PART 2: Synthesis and Methodologies

The efficient and stereocontrolled synthesis of this compound is a key enabling step for its application in drug discovery programs. A common and logical synthetic approach is the reductive amination of a suitable cyclobutanone precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 3-hydroxycyclobutan-1-one as a readily accessible starting material. The carbon-nitrogen bond can be formed via an iminium intermediate, which is then reduced.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-(Methylamino)cyclobutan-1-OL Derivatives

Introduction

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is paramount. The cyclobutane moiety, once considered an underutilized structural motif, has gained significant attention for its ability to impart conformational rigidity and metabolic stability, and to serve as a versatile scaffold in medicinal chemistry.[1][2][3][4] This guide focuses on a particular class of these compounds: 3-(methylamino)cyclobutan-1-ol and its derivatives. The presence of both a secondary amine and a hydroxyl group on a strained four-membered ring presents a unique combination of functionalities that are critical for molecular interactions with biological targets, but also introduce challenges related to solubility and stability.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of novel this compound derivatives. By understanding and systematically characterizing these fundamental properties, researchers can de-risk their drug discovery programs, enabling the selection of candidates with a higher probability of success in preclinical and clinical development.

The this compound Scaffold: A Structural Overview

The core structure of this compound features a puckered four-membered carbocycle, which imparts a defined three-dimensional geometry to the substituents.[1] The 1,3-disubstitution pattern allows for the exploration of both cis and trans isomers, each presenting a distinct spatial arrangement of the critical pharmacophoric elements: the methylamino and hydroxyl groups.

Synthesis and Derivatization Strategy

The synthesis of 1,3-disubstituted cyclobutanes can be achieved through various synthetic routes, including [2+2] cycloadditions of allenoates and alkenes.[5][6] A common strategy for generating a library of derivatives for structure-activity relationship (SAR) and structure-property relationship (SPR) studies involves the modification of the methylamino and hydroxyl moieties, or the introduction of substituents on the cyclobutane ring itself.

Rationale for Structural Modifications

The derivatization of the this compound core is driven by the need to optimize a compound's biological activity and its pharmaceutical properties. Modifications can be designed to:

-

Enhance Potency and Selectivity: By introducing groups that can form specific interactions with the target protein.

-

Modulate Physicochemical Properties: To improve solubility, permeability, and metabolic stability.

-

Enable Targeted Delivery: Through the incorporation of moieties that direct the molecule to a specific tissue or cell type.

The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound scaffold.

Caption: Synthetic workflow for this compound derivatives.

Part 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can lead to incomplete absorption and high inter-individual variability. This section outlines a comprehensive strategy for assessing the solubility of this compound derivatives, from in silico prediction to robust experimental determination.

Theoretical and Computational Prediction of Solubility

Before embarking on extensive experimental work, computational tools can provide valuable early insights into the potential solubility of novel derivatives.[7][8][9][10] These in silico methods can help prioritize which compounds to synthesize and screen.

1.1.1. Key Physicochemical Descriptors

Several molecular properties are known to influence solubility, and these can be readily calculated from the chemical structure:

-

pKa: The ionization state of a molecule at a given pH is a primary driver of its aqueous solubility. The amino group in this compound is basic and will be protonated at physiological pH, which generally enhances solubility. The pKa of the amino group can be predicted using various computational tools.[11][12][13][14][15]

-

LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is a more relevant predictor of solubility.

-

Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good indicator of a molecule's ability to form hydrogen bonds and interact favorably with water.

1.1.2. In Silico Prediction Tools

A variety of open-access and commercial software packages are available for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility.[7][8][16] It is advisable to use multiple tools and compare the predictions to identify the most probable solubility profile.[7]

| Parameter | In Silico Tool Example | Rationale for Use |

| pKa | MoKa[13], Chemicalize | Predicts the ionization state at different pH values. |

| LogP/LogD | SwissADME[8], ChemDraw | Assesses the lipophilicity of the molecule. |

| Aqueous Solubility (LogS) | ADMETlab 2.0[8], SwissADME[8] | Provides a quantitative estimate of solubility. |

Experimental Determination of Aqueous Solubility

While in silico predictions are useful for initial screening, experimental determination of solubility is essential for accurate characterization. The following protocols describe two widely used methods for measuring aqueous solubility.

1.2.1. Kinetic Solubility by the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[17][18][19][20] A miniaturized version is often used in early drug discovery to assess kinetic solubility from DMSO stock solutions.[21]

Protocol: Shake-Flask Method for Kinetic Solubility [21]

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow the system to reach equilibrium.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

1.2.2. Thermodynamic Solubility by Potentiometric Titration

For ionizable compounds like this compound derivatives, potentiometric titration offers a precise method for determining thermodynamic solubility and pKa simultaneously.[22][23][24][25][26]

Protocol: Potentiometric Titration for Thermodynamic Solubility [22][23]

-

Sample Preparation: Prepare a suspension of the test compound in water or a suitable buffer.

-

Titration: Titrate the suspension with a standardized solution of acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: The titration curve will show a distinct inflection point corresponding to the pKa of the amino group. The solubility can be calculated from the titration data by analyzing the amount of titrant required to dissolve the solid compound.

The following table presents hypothetical solubility data for a series of this compound derivatives, illustrating how structural modifications can impact this property.

| Compound | Modification | Predicted LogS | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |

| Parent | None | -2.5 | 150 | 120 |

| Derivative A | N-acetylation | -3.1 | 50 | 40 |

| Derivative B | O-methylation | -2.8 | 100 | 85 |

| Derivative C | Ring hydroxylation | -2.1 | 300 | 250 |

Part 2: Stability Assessment

Ensuring the chemical stability of a drug candidate is a regulatory requirement and is critical for maintaining its safety and efficacy throughout its shelf life.[27][28][29][30][31] This section details a systematic approach to evaluating the stability of this compound derivatives, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)